molecular formula C24H25ClN2O3S B3570652 N-[(4-CHLOROPHENYL)METHYL]-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

N-[(4-CHLOROPHENYL)METHYL]-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

Cat. No.: B3570652
M. Wt: 457.0 g/mol
InChI Key: BKTQZIYSXHPFCN-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a chlorophenyl group, a dimethylphenyl group, and a methanesulfonamido group. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 3,4-dimethylbenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The industrial synthesis aims to maximize yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    Benzamide, N-(5-chloro-4-((4-chlorophenyl)cyanomethyl)-2-methylphenyl)-2-hydroxy: Used in various chemical and biological studies.

Uniqueness

N-[(4-Chlorophenyl)methyl]-4-{[N-(3,4-dimethylphenyl)methanesulfonamido]methyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-17-4-13-23(14-18(17)2)27(31(3,29)30)16-20-5-9-21(10-6-20)24(28)26-15-19-7-11-22(25)12-8-19/h4-14H,15-16H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTQZIYSXHPFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-CHLOROPHENYL)METHYL]-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 2
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N-[(4-CHLOROPHENYL)METHYL]-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 3
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N-[(4-CHLOROPHENYL)METHYL]-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-CHLOROPHENYL)METHYL]-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4-CHLOROPHENYL)METHYL]-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE
Reactant of Route 6
N-[(4-CHLOROPHENYL)METHYL]-4-{[N-(3,4-DIMETHYLPHENYL)METHANESULFONAMIDO]METHYL}BENZAMIDE

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